Predicted Lipophilicity (XLogP3-AA) Informs Passive Membrane Permeability Compared to Larger Analogs
The target compound exhibits a predicted XLogP3-AA of 0.3, indicating it is more polar than common O-benzyl or tosyl-protected analogs [1]. This lower lipophilicity may be advantageous when intermediate polarity is required, but could limit passive membrane permeability relative to more lipophilic sulfonyl-cyclobutane derivatives.
| Evidence Dimension | Predicted partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | 0.3 |
| Comparator Or Baseline | 1-(4-Methylbenzenesulfonyl)cyclobutane-1-carboxylic acid (CAS 926270-88-4), a common tosyl analog. Its XLogP3-AA is not reported, but its larger size and aromatic nature predict a significantly higher logP > 1.0, a value typical for tosylated compounds . |
| Quantified Difference | Estimate > 0.7 log units lower for the target compound. |
| Conditions | In silico prediction via PubChem's XLogP3 3.0 algorithm. |
Why This Matters
Lipophilicity is a key parameter for predicting absorption, distribution, and non-specific binding; this difference can guide selection for assays where lower lipophilicity reduces off-target binding.
- [1] PubChem. (2026). Compound Summary for CID 97617401, '1-(Ethanesulfonyl)cyclobutane-1-carboxylic acid'. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/1774898-64-4. View Source
